Chlorbromuron

Environmental fate Groundwater contamination risk assessment Soil adsorption

Procure Chlorbromuron for advanced environmental fate and herbicide mechanism research. Its unique bromine substitution yields highest-in-class soil retention among phenylureas, making it an essential low-mobility reference for leaching studies and groundwater risk modeling. Ideal for calibrating PSII inhibitor dose-response curves and investigating herbicide-insecticide synergies.

Molecular Formula C9H10BrClN2O2
Molecular Weight 293.54 g/mol
CAS No. 13360-45-7
Cat. No. B083572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorbromuron
CAS13360-45-7
Synonymschlorbromuron
Maloran
Molecular FormulaC9H10BrClN2O2
Molecular Weight293.54 g/mol
Structural Identifiers
SMILESCN(C(=O)NC1=CC(=C(C=C1)Br)Cl)OC
InChIInChI=1S/C9H10BrClN2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)
InChIKeyNLYNUTMZTCLNOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.19e-04 M
SOL IN ACETONE & DIMETHYLFORMAMIDE
SOL IN METHYL ETHYL KETONE, ISOPHORONE, CHLOROFORM, DIETHYL SULFOXIDE
Moderately soluble in xylene.
In water 35 mg/l (20 °C). In acetone 460, dichloromethane 170, hexane 89, benzene 72, isopropanol 12 (all in g/kg, 20 °C).

Structure & Identifiers


Interactive Chemical Structure Model





Chlorbromuron CAS 13360-45-7: Pre- and Post-Emergence Phenylurea Herbicide with Differentiated Soil Retention Profile


Chlorbromuron (CAS 13360-45-7) is a substituted phenylurea herbicide that functions as a photosystem II (PSII) electron transport inhibitor, disrupting photosynthesis in target weeds . It is historically used for the selective pre- and post-emergence control of annual grasses and broad-leaved weeds in a variety of crops, including potatoes, soybeans, cereals, and carrots [1][2]. While now considered an obsolete active ingredient in many regulatory jurisdictions, chlorbromuron remains a subject of scientific interest due to its distinct physicochemical and environmental fate characteristics, which are critical differentiators when comparing it to other phenylurea analogs in research and historical procurement contexts [3].

Why Chlorbromuron Cannot Be Simply Substituted with Linuron or Diuron in Environmental and Efficacy Studies


Within the phenylurea herbicide class, compounds share a common mode of action—inhibition of photosystem II—but exhibit significant divergence in their environmental behavior and species-specific efficacy. These differences are driven by variations in halogen substitution on the phenyl ring, which profoundly affect key properties such as soil adsorption, leaching potential, and biological activity [1]. Consequently, substituting chlorbromuron with a close analog like linuron or diuron without careful consideration of these quantitative differences can lead to erroneous conclusions in environmental fate modeling, inaccurate predictions of groundwater contamination risk, and unexpected outcomes in weed control experiments. The following sections provide the specific, quantitative evidence that defines chlorbromuron's unique position among its analogs, guiding informed scientific selection.

Chlorbromuron vs. Analogs: A Quantitative Guide to Differential Performance for Scientific Procurement


Soil Retention and Leaching Potential: Highest Among Major Phenylurea Herbicides

In a direct comparative study of 11 phenylurea herbicides in a calcareous soil, chlorbromuron exhibited the highest soil retention, ranking significantly above linuron, diuron, chlorotoluron, and metobromuron [1][2]. This ranking indicates a lower propensity for leaching and groundwater contamination under the tested conditions. The study attributes this enhanced retention to the presence of two halogen atoms (bromine and chlorine) on the phenyl ring, with bromine conferring greater soil binding affinity than chlorine [1].

Environmental fate Groundwater contamination risk assessment Soil adsorption

Comparative Concentration-Response Potency: Weibull Model Parameters vs. Diuron, Linuron, and Chlorotoluron

Analysis of concentration-response functions using the Weibull model provides a quantitative basis for comparing the potency of 12 phenylurea herbicides [1]. Chlorbromuron (θ1 = 3.06, θ2 = 2.74) demonstrates intermediate potency, positioned between the more potent diuron (θ1 = 3.91, θ2 = 2.77) and the less potent linuron (θ1 = 1.77, θ2 = 2.02) and chlorotoluron (θ1 = 1.66, θ2 = 2.48) [1]. The θ1 parameter, representing the location parameter (related to effective concentration), quantifies this relative activity.

Concentration-response modeling Herbicide potency Weibull model

Soil Persistence: Field Half-Life Ranges from 30-43 Days, Greenhouse Half-Life from 55-66 Days

The environmental persistence of chlorbromuron is highly dependent on experimental conditions. A 2-year study on rape celery crops found that the half-life (DT50) in field soils ranged from 30 to 43 days, whereas in greenhouse soils, it was significantly longer, ranging from 55 to 66 days [1]. This indicates that chlorbromuron degrades faster under typical field conditions compared to protected environments, a factor that should inform application timing and crop rotation planning.

Soil degradation Persistence DT50

Mutagenicity Profile: Comparative Chromosomal Aberration Induction vs. Linuron in Mammalian Cells

In a comparative study evaluating the mutagenic properties of chlorbromuron and linuron, both herbicides were shown to induce an increased number of chromosomal aberrations (CAs) in two Chinese hamster cell lines (ovary and epithelial liver) [1]. The study also confirmed mutagenicity via sister chromatid exchange (SCE) and micronucleus (MN) assays [1]. While both compounds exhibited mutagenic potential, the study provides a direct head-to-head assessment of their cytogenetic effects, a crucial consideration for occupational health and environmental safety evaluations.

Genetic toxicology Mutagenicity Chromosomal aberrations

Synergistic Phytotoxicity: Enhanced Effect with Carbofuran Insecticide in Corn and Barley

A notable and unique interaction was observed when chlorbromuron was combined with the insecticide carbofuran. The combination synergistically reduced radicle length in barley seedlings and reduced leaf area and dry weight in 7-day-old corn seedlings [1]. Furthermore, the chlorbromuron-carbofuran combination reduced net photosynthesis in both barley and corn and increased respiration in barley [1]. This interaction was linked to an increased accumulation of chlorbromuron in plant shoots and reduced metabolism of the herbicide [1].

Pesticide interaction Synergism Herbicide-insecticide combination

Physicochemical Properties: Aqueous Solubility and Log P vs. Class Norms

Chlorbromuron possesses physicochemical properties that differentiate it from other phenylurea herbicides. Its reported aqueous solubility is 35 mg/L at 20°C, and its octanol-water partition coefficient (Log P) values range from 3.09 to 3.26, indicating moderate lipophilicity [1][2]. These values contribute to its observed higher soil adsorption compared to less lipophilic analogs like fenuron or isoproturon, and they are key input parameters for environmental fate modeling.

Physicochemical properties Water solubility Octanol-water partition coefficient

High-Value Application Scenarios for Chlorbromuron Based on Differentiated Evidence


Environmental Fate Studies Focusing on Soil Retention and Groundwater Protection

Given its highest-in-class soil retention among major phenylurea herbicides [1], chlorbromuron is an ideal candidate for research aimed at understanding the mechanisms of reduced herbicide leaching. Studies investigating the influence of bromine substitution on soil adsorption or modeling groundwater contamination risks would benefit from including chlorbromuron as a low-mobility reference compound, contrasting with more mobile analogs like fenuron or isoproturon.

Comparative Herbicide Potency and Concentration-Response Modeling

The availability of Weibull model parameters (θ1 = 3.06, θ2 = 2.74) [1] positions chlorbromuron as a valuable intermediate potency standard in comparative bioassays. Researchers can use chlorbromuron to calibrate dose-response curves when evaluating new photosystem II inhibitors or when studying the effects of structural modifications on phenylurea herbicide activity, with diuron and linuron serving as high and low potency benchmarks, respectively.

Investigating Pesticide Synergism and Antagonism in Integrated Pest Management

The documented synergistic interaction between chlorbromuron and the insecticide carbofuran [1] provides a compelling case study for research into herbicide-insecticide interactions. Studies on plant metabolism, xenobiotic accumulation, or combined stress responses in crops like corn and barley can leverage this known synergy to explore fundamental mechanisms of pesticide interaction, using chlorbromuron as a model phenylurea.

Genetic Toxicology and Cytogenetic Biomarker Studies

As one of the few phenylurea herbicides for which a direct comparative mutagenicity study with linuron exists [1], chlorbromuron is a key compound for genetic toxicology research. Its established profile in inducing chromosomal aberrations, sister chromatid exchanges, and micronuclei makes it a useful positive control or reference agent in assays designed to screen new agrochemicals for genotoxic potential.

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